molecular formula C26H19FN2 B2747110 13-(2-fluorobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine CAS No. 860644-59-3

13-(2-fluorobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine

Cat. No.: B2747110
CAS No.: 860644-59-3
M. Wt: 378.45
InChI Key: FPGBYORDELWYKV-UHFFFAOYSA-N
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Description

“13-(2-fluorobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine” is a derivative of acridine . Acridine derivatives are a class of compounds with a broad spectrum of biological activity and are of great interest to scientists . They exhibit antitumor, antimicrobial, and antiviral activities and are applicable in the treatment of Alzheimer’s disease .


Synthesis Analysis

The synthesis of acridine derivatives has been a topic of interest for many researchers . Various methods have been developed to synthesize these compounds, including the use of ultrasound in the synthesis of acridines .


Molecular Structure Analysis

Acridine derivatives are characterized by their semi-planar heterocyclic structure, which appreciably interacts with different biomolecular targets . The unique planar ring structure allows acridone derivatives to act as DNA intercalators .


Chemical Reactions Analysis

Acridine derivatives have been shown to be effective as inhibitors of acetylcholinesterase . They are also used as dyes, fluorescent materials for visualization of biomolecules, and in laser technologies .


Physical and Chemical Properties Analysis

Acridine derivatives are characterized by unique physical and chemical properties . These properties are attributed to their semi-planar heterocyclic structure .

Scientific Research Applications

Crystallography and Molecular Structure

Studies have demonstrated the synthesis and crystallography of related indolo[3,2-c]acridine derivatives, highlighting their structural characteristics. The title compound in one study exhibited supercooling of the metastable room-temperature structure at lower temperatures, indicating its complex phase behavior and the influence of molecular structure on its physical properties (Sridharan, Prasad, & Zeller, 2009).

Synthetic Methodologies

Research has focused on the development of efficient, practical, and eco-friendly synthesis methods for indoloacridines, showcasing the use of SnO2 nanoparticles under microwave irradiation as a novel approach to synthesize these compounds. This method not only simplifies the synthesis process but also demonstrates the compounds' in vitro activities, indicating their potential biological applications (Roopan & Khan, 2011).

Biochemical Applications

Indolo[3,2-c]acridine derivatives have been studied for their potential as latent fluorophores for protease sensing. The design of these compounds involves self-immolative spacers that release the parent fluorophore through an enzyme-initiated domino reaction. This application demonstrates the potential of indoloacridines in the development of sensitive and specific biochemical probes (Richard et al., 2008).

Potential Anticancer Applications

Certain derivatives of indolo[3,2-c]acridine have been explored for their cytotoxicity against cancer cell lines, suggesting their potential utility in anticancer therapy. Novel tetrahydroacridine derivatives, for instance, have shown promise in inhibiting human lung adenocarcinoma cell growth by inducing G1 phase cell cycle arrest and apoptosis. This highlights the therapeutic potential of these compounds in cancer treatment (Olszewska et al., 2014).

Mechanism of Action

The mechanism of action of acridine derivatives is primarily attributed to their ability to intercalate into DNA . This interaction with DNA can inhibit topoisomerase or telomerase enzymes, which are crucial for DNA replication and transcription .

Safety and Hazards

While acridine derivatives have a broad spectrum of biological activity, their clinical application is often limited due to side effects . Therefore, safety and hazard assessments are crucial when dealing with these compounds.

Future Directions

The development of acridine derivatives with enhanced therapeutic potency and selectivity is a key area of focus . More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives . Continued development of effective approaches for finding and optimizing acridine derivatives for localizing at disease sites is required .

Properties

IUPAC Name

13-[(2-fluorophenyl)methyl]-5,6-dihydroindolo[3,2-c]acridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19FN2/c27-22-10-4-1-8-19(22)16-29-24-12-6-3-9-20(24)21-14-13-18-15-17-7-2-5-11-23(17)28-25(18)26(21)29/h1-12,15H,13-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPGBYORDELWYKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=NC4=CC=CC=C4C=C31)N(C5=CC=CC=C25)CC6=CC=CC=C6F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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